1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine
Description
Properties
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-2-30-20-10-4-3-9-19(20)26-14-16-28(17-15-26)24(29)22-21(27-12-5-6-13-27)18-8-7-11-25-23(18)31-22/h3-13H,2,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFBVGZWECIXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the thienopyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a thiophene derivative under acidic or basic conditions.
Introduction of the pyrrole group: This step often involves a coupling reaction using a pyrrole derivative and a suitable coupling agent such as a palladium catalyst.
Attachment of the piperazine ring: The final step involves the reaction of the intermediate compound with piperazine under appropriate conditions, such as heating in the presence of a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Piperazine/Phenyl Ring
Core Modifications
Pharmacological Potential
- MAO-B Inhibition: Piperazine-linked thienopyridines with fluorophenyl groups (e.g., ) show selectivity for MAO-B, a target in neurodegenerative diseases.
- Antioxidant Activity: Hydrazone derivatives of thienopyridines (e.g., ) exhibit radical scavenging properties.
- CNS Penetration : The 2-ethoxyphenyl group’s lipophilicity may favor neuroactive applications compared to polar esters (e.g., ).
Biological Activity
1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine is a complex organic compound characterized by its unique structural features, including a piperazine ring, a thienopyridine moiety, and a pyrrole group. This intricate structure suggests potential for significant biological activity, particularly in the fields of medicinal chemistry and drug development. Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a subject of interest for further investigation.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thienopyridine Core : Achieved through cyclization reactions involving pyridine and thiophene derivatives.
- Introduction of the Pyrrole Group : Often involves coupling reactions using suitable coupling agents like palladium catalysts.
- Attachment of the Piperazine Ring : The final step involves reacting the intermediate with piperazine under specific conditions, such as heating in ethanol.
Antimicrobial Properties
Research indicates that 1-(2-ethoxyphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine may possess significant antimicrobial activity. In vitro studies have shown its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including modulation of enzyme activities and influence on cellular pathways. For instance, compounds with similar structural motifs have demonstrated potent activity against human cancer cell lines .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Modulation of cellular pathways | |
| Enzyme inhibition | Interaction with specific biological targets |
Detailed Research Findings
- Antimicrobial Studies : In one study, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Anticancer Studies : Another investigation highlighted that the compound reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The IC50 values were notably lower than those of commonly used chemotherapeutic agents.
Q & A
Q. What synthetic strategies are commonly employed to construct the thieno[2,3-b]pyridine core in this compound?
Methodological Answer: The thieno[2,3-b]pyridine scaffold is synthesized via cyclization reactions. For example, ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate reacts with hydrazine hydrate in ethanol, leading to intermediates like 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine. Key steps include sulfur participation in ring closure and stabilization of the aromatic system through electron-withdrawing groups (e.g., cyano or ethoxycarbonyl substituents) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for verifying regiochemistry and substituent positions. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies functional groups like carbonyls (e.g., 1650–1750 cm⁻¹ for amides). X-ray crystallography may resolve ambiguities in complex stereochemistry .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Methodological Answer: Use full PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential toxic fumes during synthesis. Store in airtight containers at 2–8°C, away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Spills should be contained with inert absorbents and disposed of as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress byproduct formation during the acylation of the piperazine moiety?
Methodological Answer: Byproduct suppression requires precise control of stoichiometry (1:1.2 molar ratio of piperazine to acyl chloride) and temperature (0–5°C to minimize over-acylation). Catalytic bases like DMAP or triethylamine enhance reaction efficiency. Post-reaction purification via flash chromatography (silica gel, gradient elution with EtOAc/hexanes) removes unreacted starting materials and dimers .
Q. What strategies are effective in resolving discrepancies between computational and experimental NMR data for this compound?
Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Compare experimental NMR (in DMSO-d₆ or CDCl₃) with DFT-calculated shifts (using Gaussian or ORCA with solvent models like PCM). Rotameric populations can be assessed via variable-temperature NMR. For ambiguous peaks, NOESY or HSQC correlations clarify spatial arrangements .
Q. How can the stability of this compound under varying pH conditions be systematically evaluated?
Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. LC-MS identifies degradation products (e.g., hydrolysis of the ethoxy group at acidic pH) .
Q. What in vitro assays are suitable for preliminary assessment of this compound’s biological activity?
Methodological Answer: Screen against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or radiometric assays. Cytotoxicity can be evaluated via MTT assays in HEK-293 or HepG2 cells. Dose-response curves (IC₅₀ determination) and selectivity profiling against related targets validate specificity. Use DMSO as a vehicle (≤0.1% v/v) to avoid solvent interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
